molecular formula C16H15BrN2O3 B4112179 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide

2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide

Cat. No. B4112179
M. Wt: 363.21 g/mol
InChI Key: UPOAROQHRTVISR-UHFFFAOYSA-N
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Description

2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPB belongs to the class of benzamides, which have been studied for their ability to modulate various biological pathways. In

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide is not fully understood, but it is believed to involve the modulation of various biological pathways. 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide can alter the expression of genes involved in various biological processes, such as cell growth, differentiation, and apoptosis. Additionally, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel, which can affect neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of tumor growth. In inflammation research, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which can reduce inflammation. In neurological disorders, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to modulate neurotransmitter release and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has several advantages for lab experiments, including its ability to modulate various biological pathways and its potential as a therapeutic agent. However, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, the mechanism of action of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, including the identification of its specific targets and the optimization of its chemical properties. Additionally, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide could be studied in combination with other therapeutic agents to enhance its efficacy and reduce potential toxicity. Further research could also explore the potential of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide in other disease models, such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been studied for its ability to modulate various biological pathways and its potential in cancer, inflammation, and neurological disorders. The synthesis method of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide involves several steps, and its mechanism of action is not fully understood. 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for the research on 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, including the identification of its specific targets and the optimization of its chemical properties.

Scientific Research Applications

2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been studied for its ability to modulate neurotransmitter release and improve cognitive function.

properties

IUPAC Name

2-[2-(4-bromophenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10(22-12-8-6-11(17)7-9-12)16(21)19-14-5-3-2-4-13(14)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOAROQHRTVISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Bromophenoxy)propanoylamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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